5,5,5-Trifluoro-l-leucine

Description

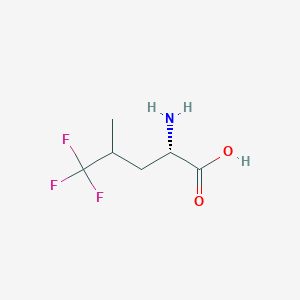

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3?,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGVJLGVINCWDP-BKLSDQPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@@H](C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276541 | |

| Record name | 5,5,5-trifluoro-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25367-71-9 | |

| Record name | 5,5,5-trifluoro-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategies for Site Specific and Global Incorporation of 5,5,5 Trifluoro L Leucine into Biomacromolecules

Auxotrophic Expression Systems in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae) for Leucine (B10760876) Replacement

Global substitution of a canonical amino acid with a non-canonical analog is a widely used method for producing proteins with altered properties. This is often achieved using auxotrophic microbial hosts, which are incapable of synthesizing a specific amino acid and are thus dependent on its external supply. For the incorporation of 5,5,5-Trifluoro-L-leucine, leucine auxotrophs of Escherichia coli are commonly employed. caltech.eduresearchgate.net

The general procedure involves culturing the leucine-auxotrophic E. coli strain in a minimal medium where natural leucine is depleted and then supplemented with TFL. caltech.edu This forces the cellular translational machinery to utilize TFL for protein synthesis, leading to the global replacement of leucine residues with their fluorinated counterparts. acs.org Studies have demonstrated that TFL can be efficiently incorporated into recombinant proteins using this method, with substitution levels reaching up to 92%. caltech.edu

The successful incorporation of TFL has been shown to significantly enhance the thermal stability of proteins. For instance, the replacement of leucine residues with TFL in the hydrophobic core of the GCN4-p1 leucine zipper peptide resulted in a notable increase in its melting temperature. caltech.edu Similarly, global fluorination of chloramphenicol (B1208) acetyltransferase with TFL has been investigated to assess its effects on enzyme activity and stability. ptgcn.com

While E. coli is the most common host, yeast such as Saccharomyces cerevisiae can also be engineered as auxotrophic hosts for non-canonical amino acid incorporation. researchgate.net The principles are similar, relying on the host's inability to produce leucine and its subsequent uptake and use of the supplied TFL.

Table 1: Examples of this compound Incorporation in Auxotrophic Systems

| Host Organism | Target Protein | Incorporation Level | Observed Effect | Reference |

| E. coli (leucine auxotroph) | A1 (leucine zipper protein) | Up to 92% | Increased thermal stability | caltech.edu |

| E. coli (leucine auxotroph) | GCN4-p1 (leucine zipper) | High | Increased thermal and chemical stability | caltech.edu |

| E. coli (leucine auxotroph) | Chloramphenicol Acetyltransferase (CAT) | High | Altered thermostability | ptgcn.com |

| E. coli (leucine auxotroph) | Coiled-coil peptide A1 | High | Enhanced thermostability | mdpi.com |

Genetic Code Expansion Technologies for Targeted this compound Incorporation

For more precise control over the location of the fluorinated amino acid, genetic code expansion technologies offer a powerful alternative to global substitution. This approach allows for the site-specific incorporation of a non-canonical amino acid into a protein in response to a reassigned codon, typically a nonsense codon like the amber stop codon (UAG). google.comnih.gov

The core of this technology is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govacs.org This pair functions independently of the host's endogenous synthetases and tRNAs. An engineered aminoacyl-tRNA synthetase is evolved to specifically recognize the desired non-canonical amino acid (in this case, TFL) and charge it onto its cognate orthogonal tRNA. This tRNA is also engineered to recognize the reassigned codon in the mRNA sequence. acs.org

While this strategy has been successfully applied for the site-specific incorporation of a wide array of non-canonical amino acids, including various fluorinated amino acids like p-fluoro-phenylalanine and 4-trifluoromethylphenylalanine, specific and detailed reports on the development of an orthogonal pair for this compound are not extensively documented in the reviewed literature. researchgate.netresearchgate.net The development of such a system would require the evolution of a leucyl-tRNA synthetase (LeuRS) that preferentially recognizes TFL over leucine and does not cross-react with endogenous tRNAs, paired with an orthogonal tRNA that decodes the target codon. The inherent ability of the native E. coli LeuRS to recognize TFL suggests that evolving a highly specific orthogonal LeuRS for TFL is a feasible, albeit challenging, goal.

Post-Translational Modification and Chemical Ligation Approaches for Fluorinated Amino Acids

Post-translational modification and chemical ligation represent "top-down" approaches where the protein is first synthesized and then modified to include the non-canonical amino acid. mdpi.com These methods can offer site-specificity without the need for genetic manipulation of the translational machinery.

One prominent technique is native chemical ligation (NCL) . NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. caltech.edu To incorporate a fluorinated amino acid like TFL, one would first synthesize a peptide fragment containing TFL using solid-phase peptide synthesis and then ligate it to a recombinantly expressed protein fragment. caltech.edu While NCL is a powerful tool for protein engineering, specific examples detailing its use for the incorporation of this compound are not prevalent in the surveyed literature.

More recent developments include photochemical methods for the site-directed editing of protein sidechains. ox.ac.uk These techniques can install fluorinated groups onto specific residues in a fully formed protein. For instance, a method has been described for the post-translational and site-directed alteration of native γ-CH2 to γ-CF2 in protein sidechains. ox.ac.uk However, the direct application of such post-translational fluorination strategies to generate a TFL residue within a protein has not been specifically reported. These methods are generally applicable to fluorinated amino acids but would require specific adaptation for TFL.

Evaluation of Aminoacyl-tRNA Synthetase Specificity Towards this compound

The fidelity of protein synthesis is largely dependent on the ability of aminoacyl-tRNA synthetases (aaRS) to correctly recognize and activate their cognate amino acids. The successful incorporation of TFL via auxotrophic methods relies on the ability of the endogenous leucyl-tRNA synthetase (LeuRS) to recognize TFL as a substrate.

Studies have shown that the E. coli LeuRS can indeed activate TFL, although less efficiently than its natural substrate, leucine. One study reported that the activation rate of TFL by LeuRS is about 240 times slower than that of leucine. caltech.edu Despite this reduced efficiency, it is sufficient to support protein synthesis in leucine-depleted auxotrophic strains. caltech.edu Both the (2S,4S) and (2S,4R) diastereomers of TFL are activated and incorporated into recombinant proteins. mdpi.com

Aminoacyl-tRNA synthetases often possess an editing or proofreading domain to hydrolyze misactivated amino acids or mischarged tRNAs, thus ensuring translational fidelity. The LeuRS has such an editing function to correct the misaminoacylation of tRNALeu with non-cognate amino acids like isoleucine and methionine. caltech.eduacs.org The efficiency of TFL incorporation is also influenced by this editing activity. Attenuating the editing function of LeuRS can lead to increased incorporation of non-cognate amino acids. For example, mutating a key threonine residue (T252) in the editing domain of E. coli LeuRS has been shown to significantly impair its proofreading activity, allowing for more efficient incorporation of leucine analogs. caltech.eduacs.org

Table 2: Kinetic Parameters of E. coli Leucyl-tRNA Synthetase for Leucine and its Analogs

| Substrate | Relative Activation Rate (Leucine = 1) | Reference |

| Leucine | 1 | caltech.edu |

| This compound | ~1/240 | caltech.edu |

| Hexafluoroleucine | ~1/4100 | caltech.edu |

This understanding of LeuRS specificity and its editing function is crucial for optimizing the global incorporation of TFL and for the potential future engineering of an orthogonal synthetase for its site-specific incorporation.

Impact of 5,5,5 Trifluoro L Leucine Incorporation on Protein and Peptide Biostructure and Biofunctionality

Modulation of Protein and Peptide Stability by 5,5,5-Trifluoro-L-leucine

The substitution of leucine (B10760876) with TFL has been shown to be a general and effective strategy for enhancing the stability of proteins against both thermal and chemical denaturation. researchgate.netnih.gov This stabilization is particularly pronounced when TFL is incorporated into the hydrophobic cores of proteins. nih.gov

Effects on Thermal and Chemical Denaturation

The introduction of TFL into the hydrophobic core of coiled-coil proteins and other helical structures consistently leads to a significant increase in their thermal stability. nih.govcore.ac.ukmdpi.com For instance, replacing all four leucine residues at the 'd' positions of the GCN4-p1 leucine zipper peptide with TFL resulted in a 13°C increase in the thermal unfolding temperature. core.ac.uk Similarly, coiled-coil homodimers containing either (2S,4R)-5,5,5-trifluoroleucine or (2S,4S)-5,5,5-trifluoroleucine exhibited an 11°C increase in their thermal melting temperature (Tm) compared to the native leucine-containing peptide. nih.gov

This enhanced stability is not limited to thermal stress. Peptides and proteins containing TFL also show increased resistance to chemical denaturants like guanidinium (B1211019) chloride. core.ac.ukacs.org The free energy of folding for the TFL-containing GCN4-p1 peptide was found to be 0.5-1.2 kcal/mol greater than that of the wild-type peptide, indicating a more stable folded state. core.ac.uk

| Peptide/Protein | Leucine Positions Substituted | Change in Thermal Stability (ΔTm) | Reference |

| GCN4-p1 | 'd' positions (4 residues) | +13°C | core.ac.uk |

| A1 Coiled-Coil | 8 Leucine residues | +11°C | nih.gov |

| GCN4-bZip | 'd' positions in dimerization domain | Enhanced thermal stability | core.ac.uk |

Role of Altered Hydrophobicity and Fluorous Effects in Stability

The stabilizing effect of TFL is largely attributed to its increased hydrophobicity compared to leucine. mdpi.commpg.de The trifluoromethyl group is more hydrophobic than a methyl group, leading to more favorable burial of the TFL side chain within the protein's hydrophobic core. mpg.denih.gov This enhanced hydrophobicity strengthens the hydrophobic interactions that are critical for maintaining the native protein fold. mpg.depnas.org

While increased hydrophobicity is a major contributor, the concept of a "fluorous effect," involving favorable interactions between fluorinated side chains, has also been considered. acs.org However, studies on a de novo designed four-α-helix bundle protein suggested that the increased stability could be largely explained by simple hydrophobic effects rather than specific fluorous interactions. acs.org The larger size of the TFL side chain compared to leucine can also lead to better packing within the hydrophobic core, further contributing to stability, provided the protein structure can accommodate the bulkier residue. nih.govnih.gov

Influence on Protein Folding Kinetics and Conformational Dynamics

The incorporation of TFL can influence the kinetics of protein folding. In some cases, fluorination has been observed to slow down unfolding rates and slightly increase folding rates. nih.gov This alteration in folding kinetics is often linked to the increased hydrophobicity of the TFL side chain, which can stabilize the transition state for folding. nih.gov

However, the global replacement of leucine with TFL can also be disruptive, leading to protein misfolding if the protein cannot accommodate the structural changes. pnas.orgplos.org For example, the initial global substitution of leucine with TFL in Green Fluorescent Protein (GFP) resulted in misfolding and loss of function. pnas.orgnih.gov Subsequent directed evolution was required to generate a GFP mutant that could tolerate the TFL substitutions and fold correctly. pnas.org This highlights that the impact of TFL on folding is context-dependent and relies on the protein's structural plasticity. plos.org

Alterations in Protein-Protein and Protein-Ligand Interactions Induced by this compound

The substitution of leucine with TFL can modulate protein-protein and protein-ligand interactions. The increased hydrophobicity of TFL can enhance binding affinity in systems where hydrophobic interactions are a primary driving force. mdpi.com For example, the incorporation of TFL into coiled-coil dimerization domains can strengthen the association between peptide chains. core.ac.uk

In the context of protein-ligand interactions, the effects of TFL are more nuanced. In some instances, the incorporation of TFL can be well-tolerated, with the fluorinated protein retaining its ability to bind to its target. For example, a TFL-containing variant of the GCN4-bZip DNA-binding peptide bound to its target DNA sequence with affinity and specificity identical to the wild-type peptide. core.ac.uk However, in other cases, the steric bulk and altered electronics of the trifluoromethyl group can interfere with binding. The impact on ligand binding is highly dependent on the specific location of the substitution within the binding site and the nature of the interacting partner.

Impact on Enzymatic Activity and Proteolytic Stability

The incorporation of TFL can have a significant impact on both the catalytic activity of enzymes and the susceptibility of peptides and proteins to proteolytic degradation.

Position-Dependent Effects on Protease Susceptibility of Peptides Containing Trifluoroleucine

The introduction of TFL into peptides can enhance their stability against proteolysis, a crucial factor for the therapeutic application of peptides. nih.govresearchgate.netbeilstein-journals.org This increased resistance is often attributed to the steric hindrance provided by the bulky trifluoromethyl group, which can prevent the peptide from fitting into the active site of a protease. beilstein-journals.org The altered hydrophobicity and secondary structure of the fluorinated peptide can also contribute to its reduced susceptibility to enzymatic cleavage. beilstein-journals.org

However, the effect of TFL on proteolytic stability is highly position-dependent. nih.govresearchgate.net A systematic study investigating the impact of fluorinated leucine and isoleucine derivatives on the proteolytic stability of a model peptide against various proteases (α-chymotrypsin, pepsin, proteinase K, and elastase) revealed that the outcome of the substitution is not always predictable. nih.govresearchgate.netbeilstein-journals.org In some positions, TFL incorporation led to a significant increase in stability, while in others, it had the opposite effect, which may be due to specific interactions between the fluorinated residue and the enzyme's binding pocket. nih.govresearchgate.net For example, α-chymotrypsin preferably cleaves C-terminal to large hydrophobic residues, and while TFL is hydrophobic, its specific conformation might either hinder or, in some cases, facilitate binding to the S1 subsite of the protease. beilstein-journals.org

| Protease | Effect of TFL on Peptide Stability | Potential Mechanism | Reference |

| α-Chymotrypsin | Position-dependent; can increase or decrease stability | Steric hindrance or specific interactions with the S1/S2 subsites | beilstein-journals.org |

| Pepsin | Position-dependent; can increase or decrease stability | Altered hydrophobicity and steric bulk affecting binding | nih.govresearchgate.net |

| Proteinase K | Position-dependent; can increase or decrease stability | Broad specificity, but fluorination can still influence cleavage | nih.govresearchgate.net |

| Elastase | Position-dependent; can increase or decrease stability | Preference for small hydrophobic residues, TFL's bulk can be inhibitory | beilstein-journals.org |

Stereochemical Effects of this compound Diastereoisomers on Biomacromolecular Properties

The introduction of a trifluoromethyl group into the leucine side chain at the γ-carbon creates a new stereocenter, resulting in two diastereomers of this compound: (2S,4S)- and (2S,4R)-5,5,5-trifluoroleucine. The distinct spatial arrangement of the trifluoromethyl group in these diastereomers can have significant and differing impacts on the structure and stability of peptides and proteins.

Early studies into the effects of 5,5,5-trifluoroleucine on protein stability often utilized an equimolar mixture of the (2S,4S) and (2S,4R) diastereomers for peptide synthesis. acs.orggoogle.comcore.ac.uk This approach demonstrated a general stabilization effect but masked the specific contributions of each stereoisomer. However, subsequent research focused on resolving and incorporating stereochemically pure isomers has begun to elucidate their individual roles.

Effects on Supramolecular Assembly and Self-Assembly Processes (e.g., Coiled-Coil Formation, Leucine Zippers)

The incorporation of this compound into peptides has a profound impact on supramolecular assembly, particularly in systems governed by hydrophobic interactions such as coiled-coils and leucine zippers. nih.gov Leucine zippers are structural motifs in proteins where repeating leucine residues at every seventh position in an α-helix mediate protein dimerization and oligomerization. google.com The substitution of leucine with 5,5,5-trifluoroleucine at these key positions has been shown to significantly enhance the stability of these assemblies. nih.govelsevierpure.com

The primary driving force for this stabilization is the increased hydrophobicity of the trifluoroleucine side chain compared to leucine. google.com The trifluoromethyl group is significantly more hydrophobic than a methyl group, leading to a stronger driving force for burial of these side chains away from the aqueous solvent and within the core of the protein assembly. nih.govgoogle.com This "fluorous effect" results in more stable inter-helical interactions.

Detailed studies on the GCN4-p1d leucine zipper peptide, where leucine residues at the core 'd' positions were replaced with 5,5,5-trifluoroleucine, have provided quantitative evidence of this stabilization. The fluorinated peptide exhibited a remarkable increase in thermal stability and resistance to chemical denaturants. acs.orgnih.gov

Table 1: Impact of this compound Incorporation on the Stability of GCN4-p1d Leucine Zipper

| Property | Leucine-containing GCN4-p1d (Wild-Type) | This compound-containing GCN4-p1d | Reference(s) |

|---|---|---|---|

| Midpoint Thermal Unfolding Temp. (Tm) | Lower | Elevated by 13°C (at 30 µM) | nih.gov, acs.org, elsevierpure.com |

| Free Energy of Folding (ΔG) | Standard | 0.5 - 1.2 kcal/mol larger | nih.gov, acs.org |

| Coiled-Coil Binding Energy (Simulation) | Standard | 55% more favorable | nih.gov, acs.org |

| Resistance to Denaturants | Less resistant | More resistant | nih.gov, elsevierpure.com |

These findings demonstrate that replacing leucine with 5,5,5-trifluoroleucine can be a powerful strategy for enhancing protein stability and promoting protein assembly. elsevierpure.com Importantly, this increased stability does not necessarily come at the cost of biological function. A fluorinated version of the DNA-binding peptide GCN4-bZip, which contains a leucine zipper, was found to bind to its target DNA with the same affinity and specificity as the natural peptide, while showing enhanced thermal stability. nih.gov

The principle of using fluorinated amino acids extends beyond simple stabilization. The unique properties of fluorocarbons, which tend to phase separate from both aqueous and hydrocarbon environments, can be exploited to program specific protein-protein interactions. google.com This suggests that mixed hydrocarbon-fluorocarbon cores could self-sort into homogeneous bundles, opening new avenues for the rational design and manipulation of complex protein assemblies and self-assembling biomaterials. nih.govgoogle.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2S,4S)-5,5,5-Trifluoro-L-leucine |

| (2S,4R)-5,5,5-Trifluoro-L-leucine |

| Leucine |

| GCN4-p1d |

| GCN4-bZip |

| Alanine |

| Aspartic acid |

| Arginine |

| Cysteine |

| Glutamic acid |

| Glutamine |

| Glycine (B1666218) |

| Histidine |

| Isoleucine |

| Lysine |

| Methionine |

| Phenylalanine |

| Proline |

| Serine |

| Threonine |

| Tryptophan |

| Tyrosine |

| Valine |

| Trifluoroacetic acid |

| 1,2-Ethanedithiol |

| Thioanisole |

| Methyl t-butyl ether |

Biochemical Pathways and Metabolic Interferences of 5,5,5 Trifluoro L Leucine

Interaction with Leucine (B10760876) Biosynthetic Pathways

5,5,5-Trifluoro-L-leucine, a fluorinated analog of the essential amino acid L-leucine, serves as a powerful tool in biochemistry and genetics to probe the regulatory mechanisms of metabolic pathways. Its structural similarity to leucine allows it to interact with enzymes and regulatory proteins involved in leucine biosynthesis, leading to significant metabolic disruptions. This interaction is most pronounced in its effect on feedback inhibition mechanisms that control the flow of metabolites through the pathway.

The primary point of regulatory control in the leucine biosynthetic pathway in many organisms, including yeast, is the enzyme α-isopropylmalate synthase (IPMS), which catalyzes the first committed step. researchgate.net This enzyme is subject to allosteric feedback inhibition by the end-product of the pathway, L-leucine. researchgate.netnih.gov When leucine is abundant, it binds to a regulatory site on the IPMS enzyme, causing a conformational change that reduces its catalytic activity, thereby throttling its own production.

This compound mimics L-leucine and is recognized by the regulatory site of IPMS. nih.govasm.org This makes it a potent inhibitor of the enzyme's activity. The inhibitory effect can be overcome by selecting for resistance to this toxic analog, which often forces a higher flux through the de novo synthesis pathway. researchgate.net In wild-type yeast, the IPMS enzyme is markedly inhibited by L-leucine, and similarly by this compound. nih.govasm.org However, in mutants selected for their resistance to the analog, the enzyme shows significant resistance to inhibition by L-leucine. nih.govasm.org The LEU4 gene product in Saccharomyces cerevisiae, α-isopropylmalate synthase I, is a key enzyme controlled by this leucine feedback inhibition, which can inactivate as much as 80% of the enzyme's activity. tandfonline.com

The inactivation of IPMS by leucine and its analogs is a complex process. In yeast, it has been shown that the enzyme activity is also regulated by coenzyme A (CoA), with the inactivation by CoA being dependent on the presence of Zn²⁺. yeastgenome.org The C-terminal regulatory domain of the enzyme is crucial for this feedback inhibition. researchgate.net

The isolation of mutants resistant to the toxic effects of this compound has been instrumental in elucidating the genetic and biochemical control of the leucine pathway. In Saccharomyces cerevisiae, mutants resistant to this analog have been extensively studied. nih.govresearchgate.net These mutants typically fall into two main categories: dominant mutations, designated as TFL1, and recessive mutations, tfl2. nih.gov

Genetic and biochemical analyses have strongly suggested that the dominant TFL1 mutations are located within the LEU4 gene, which codes for α-isopropylmalate synthase I. nih.govresearchgate.net These mutations result in an enzyme that is insensitive to feedback inhibition by L-leucine. tandfonline.comnih.gov Consequently, the regulation of the pathway is disrupted, leading to the overproduction and accumulation of intracellular leucine. nih.gov This resistance to feedback inhibition is a key characteristic of LEU4/TFL1 dominant mutants. tandfonline.com

Specific mutations within the LEU4 gene have been identified that confer this resistance. For instance, a mutation causing a change from aspartic acid to tyrosine at position 578 (Asp578Tyr) in the LEU4 protein has been shown to release the enzyme from leucine feedback inhibition. researchgate.nettandfonline.com This single amino acid change is considered a novel alteration responsible for the phenotype. tandfonline.com The resistance conferred by these mutations is so effective that the LEU4-1 allele, which encodes for trifluoroleucine resistance, has been used as a dominant selectable marker for genetic transformation in both laboratory and industrial strains of S. cerevisiae. nih.gov

The biochemical consequences of these mutations extend beyond leucine accumulation. The overproduction of leucine leads to an increased flux through the pathway, resulting in higher production of metabolic intermediates. This, in turn, leads to an increased synthesis of isoamyl alcohol, a secondary metabolite derived from α-ketoisocaproic acid, an intermediate in the leucine pathway. tandfonline.comnih.govnih.gov

Table 1: Characteristics of this compound-Resistant Mutants in Saccharomyces cerevisiae

| Characteristic | Description | References |

|---|---|---|

| Genetic Locus | Dominant mutations (TFL1) are typically located on the LEU4 gene. | nih.govresearchgate.net |

| Affected Enzyme | α-Isopropylmalate Synthase I (product of the LEU4 gene). | yeastgenome.orgnih.gov |

| Mechanism of Resistance | The mutant enzyme is insensitive to feedback inhibition by L-leucine. | nih.govtandfonline.comnih.gov |

| Biochemical Phenotype | Overproduction and accumulation of intracellular L-leucine. | nih.gov |

| Secondary Metabolic Effect | Increased production of isoamyl alcohol. | tandfonline.comnih.govnih.gov |

| Example Mutation | A point mutation leading to an Asp578Tyr substitution in the LEU4 protein. | researchgate.nettandfonline.com |

Mechanisms of Feedback Inhibition by this compound on Key Enzymes (e.g., Alpha-Isopropylmalate Synthase I)

Effects on Branched-Chain Amino Acid Metabolism and Regulation

This compound has proven to be a valuable chemical probe for dissecting the complex regulatory network of branched-chain amino acid (BCAA) metabolism, which includes leucine, valine, and isoleucine. oup.com The biosynthetic pathways for these three amino acids are interconnected, with several enzymes being common to the synthesis of isoleucine and valine. oup.com Leucine biosynthesis branches off from the valine pathway. oup.com The entire network is tightly regulated to maintain amino acid homeostasis, as their overaccumulation can be toxic to cells. oup.com

The use of toxic amino acid analogs like this compound allows for the selection of mutants with altered regulation of BCAA biosynthesis. oup.com In Arabidopsis thaliana, forward-genetic screens using this compound have helped to identify mutants with feedback-resistant enzymes. oup.com These studies have revealed a regulatory model where the enzymes isopropylmalate synthase (IPMS), threonine deaminase, and acetohydroxyacid synthase (AHAS) play crucial roles. oup.com Specifically, IPMS, the target of trifluoroleucine's inhibitory action, controls the partitioning of precursors between the valine and leucine biosynthetic pathways. oup.com

In yeast, resistance to this compound is primarily associated with mutations in the LEU4 gene, leading to a loss of feedback inhibition by leucine. nih.govresearchgate.net This disruption directly impacts the regulation of the leucine-specific branch of the BCAA pathway. The resulting overproduction of leucine in these mutants demonstrates the critical role of feedback inhibition in maintaining BCAA homeostasis. nih.gov Furthermore, studies in Salmonella typhimurium have shown that this compound can interfere with the repression of enzymes in both the leucine and the isoleucine-valine biosynthetic pathways, although its effectiveness can vary between different bacterial strains. nih.gov

Uncoupling of Macromolecular Biosynthesis (e.g., Protein and Ribonucleic Acid Synthesis) by this compound

In certain microorganisms, this compound can disrupt the coordinated synthesis of major macromolecules, specifically protein and ribonucleic acid (RNA). A notable example of this is observed in leucine auxotrophs of Salmonella typhimurium. nih.gov When these bacteria are depleted of leucine, both protein and RNA synthesis cease. However, the addition of this compound to the culture medium allows for the continuation of protein synthesis while RNA synthesis remains halted. nih.gov

This phenomenon, termed "uncoupling," was confirmed through measurements of radioactive precursor uptake and direct chemical analysis of protein and RNA levels. nih.gov The compound itself does not appear to be a direct inhibitor of RNA synthesis. This was demonstrated by the fact that in the presence of small amounts of chloramphenicol (B1208) (an inhibitor of protein synthesis), this compound was as effective as natural leucine in permitting RNA synthesis to resume. nih.gov

Interestingly, this uncoupling effect is not universal across all bacteria. In contrast to the findings in S. typhimurium, the same compound allowed for the continued synthesis of both protein and RNA in a leucine auxotroph of Escherichia coli. nih.gov The proposed explanation for these differing effects lies in the variable ability of this compound to be attached to the different species of leucine transfer RNA (tRNA) in the two bacterial strains. nih.gov This suggests that the recognition and utilization of the analog by the protein synthesis machinery, specifically the leucyl-tRNA synthetase, is a key determinant of its downstream effects on macromolecular synthesis regulation.

Biotransformation and Biodegradation Pathways of Fluorinated Amino Acids

While this compound is primarily known for its role as a metabolic inhibitor and its incorporation into proteins, it can also be a substrate for cellular enzymes, leading to its biotransformation. acs.orgresearchgate.net Studies have indicated that when Bacillus subtilis is cultured in the presence of 5,5,5-Trifluoro-DL-leucine, a significant portion of the compound may not be metabolized. However, analysis of the culture supernatant revealed that some of the trifluoroleucine undergoes biotransformation. researchgate.net

The proposed biotransformation pathways involve enzymatic reactions typically associated with amino acid catabolism. researchgate.netacs.org One major pathway appears to be deamination followed by reduction, yielding 5,5,5-trifluoro-2-hydroxy-4-methylpentanoic acid. researchgate.net Another proposed transformation product is 5,5,5-trifluoro-4-methyl-2-oxopentanoic acid, the α-keto acid analog of trifluoroleucine, which would be formed through a transamination reaction. researchgate.net

The broader field of fluorinated compound biodegradation is an active area of research. While specific enzymes that catalyze the cleavage of the carbon-fluorine bond in this compound have not been extensively characterized, studies with other fluorinated amino acids provide insight into potential degradation mechanisms. For instance, microbial consortia from soil have been shown to degrade fluorinated peptides and release fluoride (B91410) ions. acs.org The enzymatic defluorination of compounds like monofluoroacetate is well-known, carried out by fluoroacetate (B1212596) dehalogenases. acs.org While biodefluorination of fluorinated amino acids is less common, it has been observed for compounds such as 4-fluoroglutamic acid. acs.org These findings suggest that microbial environments may harbor enzymatic machinery capable of transforming or even fully degrading compounds like this compound. The use of ¹⁹F NMR is a valuable tool for monitoring the biotransformation and biodegradation of such fluorinated molecules. beilstein-journals.org

Table 2: Proposed Biotransformation Products of this compound

| Starting Compound | Proposed Product | Proposed Reaction Type | Reference |

|---|---|---|---|

| This compound | 5,5,5-trifluoro-2-hydroxy-4-methylpentanoic acid | Deamination and Reduction | researchgate.net |

5,5,5 Trifluoro L Leucine As a Spectroscopic Probe in Structural and Chemical Biology

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR spectroscopy, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity, second only to protons. ucla.edu Crucially, the near-total absence of fluorine in biological systems ensures that ¹⁹F NMR spectra of labeled proteins are free from background signals. ucla.edumykhailiukchem.org The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it an exquisite reporter of subtle conformational changes within a protein. beilstein-journals.orgnih.gov

Probing Protein Structure and Dynamics Utilizing 5,5,5-Trifluoro-L-leucine Labels

The incorporation of this compound into proteins allows for the detailed examination of their three-dimensional structure and internal motions. The trifluoromethyl group acts as a non-perturbative probe, and its ¹⁹F NMR signal provides information about the local environment of each labeled leucine (B10760876) residue.

One notable study involved the biosynthetic incorporation of (2S,4S)-5-fluoroleucine into Lactobacillus casei dihydrofolate reductase (DHFR). scispace.com The ¹⁹F NMR spectrum of the labeled DHFR revealed 12 distinct, sharp peaks for the 13 leucine residues, spanning a chemical shift range of 15 ppm. scispace.com This significant chemical shift dispersion indicates that the trifluoromethyl groups experience a wide variety of local environments within the folded protein. The observed shifts could not be explained by electrostatic effects alone, suggesting that differences in the side-chain conformation (γ-gauche effects) are also a major contributing factor. scispace.com This sensitivity to both local environment and side-chain conformation makes this compound a potent probe for characterizing protein structure. scispace.com

The dynamic properties of proteins can also be investigated using TFL. Changes in the linewidth and relaxation parameters of the ¹⁹F NMR signals can provide information on the mobility of different regions of the protein. For instance, broader lines may indicate intermediate-timescale motions, while sharper lines suggest either very fast or very slow dynamics relative to the NMR timescale. In a study evolving a fluorinated green fluorescent protein (GFP) by replacing leucine with 5,5,5-trifluoroleucine, the resulting protein exhibited folding kinetics and fluorescence properties comparable to or even better than the parent GFP, demonstrating that this substitution is well-tolerated and can even enhance protein stability. nih.gov

Table 1: Representative ¹⁹F NMR Chemical Shifts of (2S,4S)-5-Fluoroleucine in Lactobacillus casei Dihydrofolate Reductase

| Resonance | Chemical Shift (ppm) |

| 1 | -55.0 |

| 2 | -56.5 |

| 3 | -57.8 |

| 4 | -58.2 |

| 5 | -59.0 |

| 6 | -60.1 |

| 7 | -61.3 |

| 8 | -62.5 |

| 9 | -63.7 |

| 10 | -64.9 |

| 11 | -67.3 |

| 12 | -69.8 |

This table is a representation of data described in the literature for (2S,4S)-5-fluoroleucine in DHFR, showing a wide dispersion of chemical shifts. scispace.com The original study reported 12 resolved peaks for 13 leucine residues.

Monitoring Ligand-Induced Conformational Changes in Proteins

The high sensitivity of the ¹⁹F chemical shift to the local environment makes this compound an ideal probe for monitoring conformational changes in proteins upon ligand binding. When a ligand binds, it can alter the protein's three-dimensional structure, leading to changes in the chemical environments of the trifluoromethyl groups, which are then reflected as changes in the ¹⁹F NMR spectrum. beilstein-journals.orgnih.gov

For example, in a study of calmodulin, a calcium-binding protein, the Ca²⁺-dependent conformational change was observable in the ¹⁹F-NMR spectra of calmodulin substituted with 5,5,5-trifluoroleucine. collectionscanada.gc.ca This demonstrates the utility of this probe in tracking the structural transitions that are fundamental to protein function. While direct studies detailing ligand-induced changes with 5,5,5-trifluoroleucine are not as numerous as those with other fluorinated amino acids, the principles are directly transferable. For instance, studies on the E. coli L-leucine receptor, where 5-fluorotryptophan (B555192) was used as a probe, showed that the binding of the ligand L-leucine induced significant changes in the ¹⁹F NMR spectrum, with broadened peaks sharpening upon ligand binding, indicating a transition to a more ordered conformation. nih.govresearchgate.net This provides a strong precedent for the use of this compound to monitor similar events, where changes in the chemical shift or line shape of the ¹⁹F signals would report on the ligand-induced conformational changes. beilstein-journals.org

Investigating Protein-Ligand Binding Events

Protein-observed ¹⁹F (PrOF) NMR is a powerful method for studying protein-ligand interactions and for fragment-based drug discovery. beilstein-journals.orgnih.gov By labeling a protein with this compound, the binding of a small molecule can be detected and quantified by observing changes in the ¹⁹F NMR spectrum. nih.gov The addition of a binding partner can cause perturbations in the chemical shifts of the ¹⁹F signals of the TFL residues, particularly those located in or near the binding site. beilstein-journals.org

The magnitude of the chemical shift perturbation can be used to determine the dissociation constant (Kd) of the protein-ligand complex. nih.govnih.gov This is achieved by titrating the labeled protein with increasing concentrations of the ligand and monitoring the changes in the ¹⁹F chemical shifts. The data can then be fitted to a binding isotherm to extract the Kd value. nih.gov The simplicity of the one-dimensional ¹⁹F NMR spectra, with typically well-resolved signals, makes this a rapid and efficient method for screening compound libraries and for characterizing the thermodynamics of binding. beilstein-journals.orgnih.gov Furthermore, analysis of the ¹⁹F NMR lineshape can provide kinetic information about the binding event, such as the association (kon) and dissociation (koff) rate constants. nih.gov

Site-Specific Labeling Strategies for ¹⁹F NMR via Trifluoromethyl Groups

To fully exploit the power of this compound as a spectroscopic probe, it is often desirable to incorporate it at a single, specific site within the protein. This allows for the unambiguous assignment of the ¹⁹F NMR signal and provides a more precise reporter on the local environment of that specific location. amazonaws.com

One common method for site-specific incorporation is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. amazonaws.com This system allows for the incorporation of a non-canonical amino acid, such as this compound, in response to a unique codon, typically an amber stop codon (UAG), that has been introduced into the gene of interest at the desired location. amazonaws.com This technique has been successfully used to incorporate other fluorinated amino acids, such as L-4-trifluoromethylphenylalanine, with high efficiency and fidelity. amazonaws.com

Alternatively, global incorporation of this compound can be achieved in auxotrophic E. coli strains that are unable to synthesize leucine. caltech.edu By growing these cells in a minimal medium depleted of leucine but supplemented with this compound, the fluorinated analog is incorporated at all leucine positions throughout the proteome. nih.govcaltech.edu While this method does not provide site-specificity, it is a straightforward approach for introducing multiple ¹⁹F probes into a protein. nih.gov

Heteronuclear NMR Studies Utilizing Carbon-13 Labeled Trifluoromethyl Groups (e.g., ¹³CF₃ in this compound)

The utility of this compound as a probe can be further enhanced by isotopic labeling of the trifluoromethyl group with carbon-13 (¹³C). biorxiv.org The resulting ¹³CF₃ group provides a powerful tool for heteronuclear (¹³C, ¹⁹F) NMR studies, which can offer greater resolution and more detailed structural and dynamic information. biorxiv.org

The ¹³CF₃ group is a promising label for several reasons. The replacement of a methyl (CH₃) group with a trifluoromethyl (CF₃) group at branched-chain amino acids like leucine and isoleucine has been shown to preserve protein structure and function, and in some cases even enhance stability. biorxiv.org The large one-bond ¹³C-¹⁹F coupling (typically 265-285 Hz) can be exploited in two-dimensional (¹³C, ¹⁹F) NMR experiments to provide highly resolved spectra, even for large proteins where spectral overlap can be a significant issue. biorxiv.org

A protocol for the synthesis of perdeuterated 5,5,5-trifluoroisoleucine with a ¹³C-labeled trifluoromethyl group has been developed, highlighting the feasibility of preparing such doubly labeled amino acids for protein NMR. biorxiv.org These probes are particularly advantageous for studying protein dynamics over a wide range of timescales. biorxiv.org The ability to perform heteronuclear NMR experiments with ¹³CF₃-labeled proteins opens up new avenues for detailed characterization of protein structure, dynamics, and interactions, complementing the information obtained from standard ¹⁹F NMR. nih.govmarioschubert.ch

Advanced Research Applications and Future Perspectives

Development of Modified Peptides and Proteins with Enhanced Bioproperties

A significant area of research has focused on the ability of 5,5,5-Trifluoro-L-leucine to enhance the stability of peptides and proteins. The introduction of the trifluoromethyl group increases the hydrophobicity of the amino acid side chain, leading to stronger hydrophobic interactions within the protein core. This "fluorous effect" can significantly increase the thermal and chemical stability of the resulting proteins. nih.govcaltech.edu

One of the most well-studied examples is the incorporation of Tfl into coiled-coil protein domains, such as the GCN4-p1d leucine (B10760876) zipper. nih.govcaltech.edu Studies have demonstrated a substantial increase in the thermal stability of these peptides upon replacement of leucine residues with Tfl. For instance, the substitution of four leucine residues with Tfl in the GCN4-p1d peptide resulted in an elevation of the midpoint thermal unfolding temperature (Tm) by 13°C. nih.govcaltech.edu Similarly, the incorporation of eight Tfl residues into the leucine zipper protein A1 led to a 13°C increase in its Tm. pnas.org This increased stability is also reflected in a greater resistance to chemical denaturants. nih.govcaltech.edu

The stabilizing effect is not limited to coiled-coils. The global replacement of leucine with Tfl in Green Fluorescent Protein (GFP) has been shown to yield a fluorinated variant with folding kinetics and fluorescence properties comparable to or even better than the parent protein. acs.org These findings highlight the potential of using this compound to engineer more robust enzymes and therapeutic proteins for various biotechnological and biomedical applications.

Table 1: Enhancement of Protein Thermal Stability by this compound Incorporation

| Protein | Number of Tfl Residues | ΔTm (°C) | Reference |

|---|---|---|---|

| GCN4-p1d | 4 | 13 | nih.govcaltech.edu |

| Protein A1 | 8 | 13 | pnas.org |

| SR-A1 | Not specified | 11 | caltech.edu |

| SS-A1 | Not specified | 11 | caltech.edu |

Engineering Novel Biomaterials and Bioactive Molecules through Fluorinated Amino Acid Incorporation

The unique properties of this compound are also being harnessed to create novel biomaterials with tailored functionalities. The "fluorous effect," the tendency of fluorinated compounds to self-associate and phase-separate from both aqueous and hydrocarbon environments, is a key driver in the assembly of these materials. mdpi.com

By incorporating Tfl into coiled-coil peptides, researchers have been able to design self-assembling, fibrous biomaterials. mdpi.com These fluorinated fibers exhibit enhanced stability against thermal and chemical denaturation compared to their non-fluorinated counterparts, making them attractive for applications in tissue engineering and drug delivery. The ability to control the self-assembly process by modulating the degree and position of fluorination opens up possibilities for creating a wide range of nanostructures, including micelles and fibers. springernature.com

The incorporation of Tfl can also be used to modulate the biological activity of peptides. For example, modifying antimicrobial peptides with Tfl could enhance their stability and proteolytic resistance, potentially leading to more effective therapeutic agents. The increased hydrophobicity imparted by Tfl can also influence how these peptides interact with cell membranes. umich.edu

Exploring Broader Metabolic and Regulatory Roles of this compound Analogs in Cellular Systems

Beyond its use in protein engineering, this compound and its analogs serve as valuable tools for probing and manipulating metabolic pathways. Because of its structural similarity to leucine, Tfl can act as a competitive inhibitor or a metabolic probe in various cellular processes.

A notable application is in the field of metabolic engineering of yeast. 5,5,5-Trifluoro-DL-leucine has been used as a selection agent to isolate mutants of Saccharomyces cerevisiae that overproduce isoamyl alcohol, a key flavor component in alcoholic beverages like sake. umich.edu Resistance to Tfl is often linked to mutations in the LEU4 gene, which encodes α-isopropylmalate synthase, a key enzyme in the leucine biosynthetic pathway that is normally subject to feedback inhibition by leucine. umich.edunih.gov The Tfl-resistant mutants have an altered enzyme that is less sensitive to this feedback inhibition, leading to the accumulation of leucine and its precursor, α-ketoisocaproate, which is then converted to isoamyl alcohol. umich.edu

In plant biology, 5,5,5-trifluoro-DL-leucine has been employed in forward-genetic screens to identify Arabidopsis thaliana mutants with altered regulation of branched-chain amino acid (BCAA) biosynthesis. nih.gov This approach allows for the elucidation of the complex regulatory networks that control the homeostasis of these essential amino acids. The toxicity of Tfl in wild-type plants provides a strong selective pressure to isolate mutants with defects in BCAA metabolism or its regulation. nih.gov

These studies demonstrate the utility of Tfl analogs as chemical tools to dissect and engineer complex metabolic and regulatory networks in a variety of organisms.

Table 2: Applications of this compound in Metabolic and Regulatory Studies

| Organism | Application | Key Gene/Pathway Targeted | Outcome | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Isolation of mutants for enhanced flavor production | LEU4 (α-isopropylmalate synthase) | Overproduction of isoamyl alcohol | umich.edunih.gov |

| Arabidopsis thaliana | Identification of mutants with altered BCAA homeostasis | Branched-chain amino acid biosynthesis and regulation | Isolation of feedback-resistant mutants | nih.gov |

Expanding the Scope of this compound-Based Probes in Complex Biological Systems

The fluorine atom is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it a powerful probe for studying protein structure, dynamics, and interactions. nih.govacs.org The incorporation of this compound into a protein introduces a trifluoromethyl group that can serve as a sensitive ¹⁹F NMR reporter. acs.org

While aromatic fluorinated amino acids like fluorotryptophan and fluorophenylalanine have been more extensively used in ¹⁹F NMR studies, the aliphatic nature of Tfl offers a complementary probe for investigating the hydrophobic core of proteins. Changes in the ¹⁹F NMR spectrum of a Tfl-containing protein upon ligand binding or conformational change can provide valuable insights into these processes at a molecular level. nih.govacs.org

Furthermore, Tfl has been used to study the dynamics of water molecules at the surface of proteins. By incorporating Tfl adjacent to a fluorescent tryptophan probe, researchers have used ultrafast fluorescence spectroscopy to demonstrate that the fluorinated side chains can slow down the motion of neighboring water molecules. pnas.org This finding has important implications for understanding how protein surfaces interact with their aqueous environment, which is crucial for processes like protein folding and enzyme catalysis.

The development of in-cell NMR techniques presents an exciting frontier for the use of Tfl-based probes. The low natural abundance of fluorine in biological systems means that ¹⁹F NMR spectra of fluorinated proteins inside living cells are essentially background-free. researchgate.net This allows for the study of protein structure and function in their native cellular environment, a significant advantage over in vitro studies. As methods for the efficient incorporation of Tfl into proteins in living cells continue to improve, its application as a probe in complex biological systems is expected to grow significantly.

Q & A

Q. What protocols ensure long-term stability of this compound in storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.